molecular formula C16H20N4O3S2 B216511 N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide

N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide

Cat. No. B216511
M. Wt: 380.5 g/mol
InChI Key: DJVQTFBSCFXOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide, also known as CTSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of sulfonamide compounds and has been studied for its effects on various physiological and biochemical processes.

Mechanism of Action

The mechanism of action of N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways involved in various physiological processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in animal models. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has several advantages for use in lab experiments, including its stability, ease of synthesis, and low toxicity. However, its low solubility in aqueous solutions can make it difficult to administer in certain experiments. Additionally, further studies are needed to fully understand the potential side effects and toxicity of this compound.

Future Directions

There are several potential future directions for research on N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases, including Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, there is potential for the development of novel derivatives of this compound with improved pharmacological properties.

Synthesis Methods

N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide can be synthesized through a multistep process involving the reaction of 5-Cyclohexyl-[1,3,4]thiadiazol-2-amine with 4-chlorobenzenesulfonyl chloride, followed by the reaction with acetic anhydride. The final product is obtained after purification and isolation steps.

Scientific Research Applications

N-[4-(5-Cyclohexyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide has been studied extensively for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic effects in preclinical studies. This compound has also been studied for its effects on the central nervous system, including its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C16H20N4O3S2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[4-[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H20N4O3S2/c1-11(21)17-13-7-9-14(10-8-13)25(22,23)20-16-19-18-15(24-16)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,21)(H,19,20)

InChI Key

DJVQTFBSCFXOOD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3CCCCC3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3CCCCC3

Origin of Product

United States

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